molecular formula C15H13ClO3 B6401757 2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261968-76-6

2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95%

Cat. No. B6401757
CAS RN: 1261968-76-6
M. Wt: 276.71 g/mol
InChI Key: YSOUATXIHANXRA-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-6-chlorobenzoic acid, 95% (hereafter referred to as 2-EPCA 95%) is an organic compound with a molecular formula of C11H10ClO3. It is a white solid that is insoluble in water and is used as a reagent in a variety of chemical and biological processes. 2-EPCA 95% is used in a variety of synthetic and research applications due to its wide range of properties and its ability to react with a variety of compounds. In

Scientific Research Applications

2-EPCA 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used as a catalyst in organic reactions and as a reagent for the determination of metals in solution. In addition, 2-EPCA 95% has been used in the synthesis of a variety of polymers, including polyesters and polyamides.

Mechanism of Action

2-EPCA 95% acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons. This property allows it to react with a variety of compounds, including nucleophiles and electrophiles. The reaction of 2-EPCA 95% with electrophiles involves the formation of a covalent bond between the two species, while the reaction with nucleophiles involves the formation of a coordinate covalent bond.
Biochemical and Physiological Effects
2-EPCA 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of several bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 2-EPCA 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor activities.

Advantages and Limitations for Lab Experiments

2-EPCA 95% has several advantages in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a stable compound and it is not volatile or toxic. However, it is not soluble in water, which can limit its use in certain types of experiments.

Future Directions

The future of 2-EPCA 95% lies in its potential applications in the development of new drugs, dyes, and fragrances. In addition, its ability to react with a variety of compounds could be further explored in order to develop new catalysts and reagents for organic synthesis. Its potential as a therapeutic agent could also be explored in order to develop new treatments for a variety of diseases. Finally, its potential as a reagent for the determination of metals in solution could be further explored in order to develop more efficient and accurate methods for metal analysis.

Synthesis Methods

2-EPCA 95% can be synthesized via a two-step process. The first step involves the reaction of 3-ethoxy-4-chlorobenzaldehyde with hydrochloric acid in aqueous ethanol. This reaction produces 3-ethoxy-4-chlorobenzoic acid. The second step involves the reaction of 3-ethoxy-4-chlorobenzoic acid with thionyl chloride in aqueous ethanol. This reaction produces 2-EPCA 95%.

properties

IUPAC Name

2-chloro-6-(3-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOUATXIHANXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690035
Record name 3-Chloro-3'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-76-6
Record name 3-Chloro-3'-ethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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